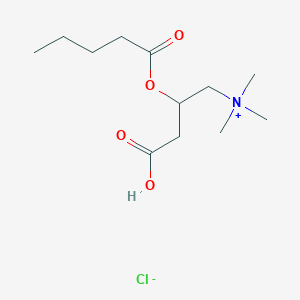
3-Carboxy-N,N,N-trimethyl-2-(pentanoyloxy)propan-1-aminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Carboxy-N,N,N-trimethyl-2-(pentanoyloxy)propan-1-aminium chloride is an organic compound belonging to the class of acyl carnitines. These compounds contain a fatty acid with the carboxylic acid attached to carnitine through an ester bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carboxy-N,N,N-trimethyl-2-(pentanoyloxy)propan-1-aminium chloride typically involves the esterification of carnitine with pentanoic acid. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid, under reflux conditions. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
3-Carboxy-N,N,N-trimethyl-2-(pentanoyloxy)propan-1-aminium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols are commonly used.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Carboxy-N,N,N-trimethyl-2-(pentanoyloxy)propan-1-aminium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and substitution reactions.
Biology: Investigated for its role in cellular metabolism and as a potential biomarker for certain metabolic disorders.
Medicine: Explored for its potential therapeutic effects, including its use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of 3-Carboxy-N,N,N-trimethyl-2-(pentanoyloxy)propan-1-aminium chloride involves its interaction with cellular enzymes and receptors. The compound is known to target peroxisomal carnitine O-octanoyltransferase, which plays a crucial role in fatty acid metabolism. By modulating the activity of this enzyme, the compound can influence various metabolic pathways and exert its biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Carboxy-N,N,N-trimethyl-2-(octanoyloxy)propan-1-aminium chloride: Similar structure but with an octanoyl group instead of a pentanoyl group.
3-Carboxy-N,N,N-trimethyl-2-(decanoyloxy)propan-1-aminium chloride: Contains a decanoyl group.
3-Carboxy-N,N,N-trimethyl-2-(butanoyloxy)propan-1-aminium chloride: Contains a butanoyl group.
Uniqueness
3-Carboxy-N,N,N-trimethyl-2-(pentanoyloxy)propan-1-aminium chloride is unique due to its specific pentanoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C12H24ClNO4 |
|---|---|
Molecular Weight |
281.77 g/mol |
IUPAC Name |
(3-carboxy-2-pentanoyloxypropyl)-trimethylazanium;chloride |
InChI |
InChI=1S/C12H23NO4.ClH/c1-5-6-7-12(16)17-10(8-11(14)15)9-13(2,3)4;/h10H,5-9H2,1-4H3;1H |
InChI Key |
REFPVMRTHIMPLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


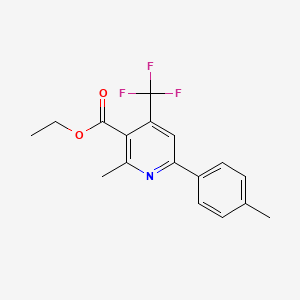
![Diethyl 3,4-dibromo-7,8-diazatricyclo[4.2.2.0~2,5~]dec-9-ene-7,8-dicarboxylate](/img/structure/B13367311.png)
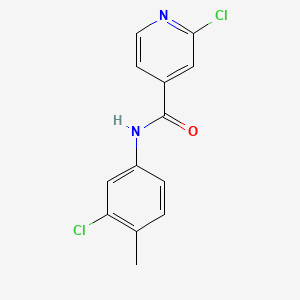
![N-(3-acetylphenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13367323.png)
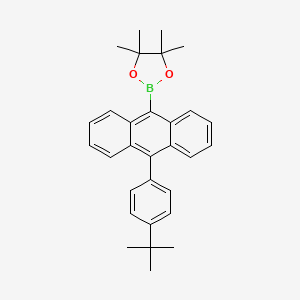
![[3-(4-Fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]acetic acid](/img/structure/B13367335.png)
![3-Azaspiro[5.5]undecan-9-ol](/img/structure/B13367337.png)
![6-(3-Chlorophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367344.png)
![{6-[2-(3-Chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl isopropyl sulfide](/img/structure/B13367345.png)
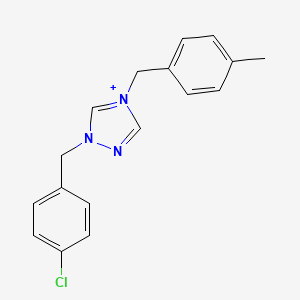
![2-[Bis(4-fluorophenyl)methoxy]-1,1-dimethylethylamine](/img/structure/B13367363.png)
![6-(3-Bromophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367379.png)
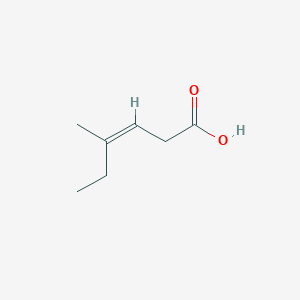
![2-(4-(Piperidin-1-ylmethyl)phenyl)benzo[d]thiazole](/img/structure/B13367383.png)
